N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
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Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology. This compound is commonly referred to as "CTB" and has been extensively studied for its unique properties and potential benefits.
Scientific Research Applications
Synthesis and Antitumor Activity
The compound N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, due to its chromenone and benzothiazole moieties, is involved in the synthesis of novel compounds with significant scientific research applications. One study describes the synthesis of a series of fused chromone compounds bearing a benzothiazole moiety. These compounds, including chromeno[2,3-b]azetol, benzo[c]chromene, and chromeno[2,3-c]pyrazole derivatives, as well as non-fused chromones like thiazolidinone, pyrazolone, and pyridine derivatives, exhibited in vitro antitumor activities against various cancer cell lines, such as lung and colon cancer cells, comparable to the standard drug doxorubicin (El-Helw et al., 2019).
Antimicrobial Applications and Polyurethane Coatings
Another research avenue for this compound is in the development of antimicrobial agents and coatings. A study focused on the synthesis and characterization of a coumarin thiazole derivative, 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, which demonstrated significant antimicrobial activity. When incorporated into polyurethane varnishes, this derivative imparted robust antimicrobial properties to the coatings, suggesting its potential application in antimicrobial polyurethane coatings for various surfaces (El‐Wahab et al., 2014).
Chemosensors for Anion Detection
Furthermore, certain derivatives of this compound have been explored for their application as chemosensors. Specifically, coumarin benzothiazole derivatives have been synthesized and shown to act as effective chemosensors for cyanide anions, with some compounds demonstrating a significant color change upon interaction with cyanide, allowing for the visual detection of this anion (Wang et al., 2015).
properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c25-17-8-9-18(26)24(17)13-5-3-4-12(10-13)20(27)23-21-22-19-14-6-1-2-7-15(14)28-11-16(19)29-21/h1-7,10H,8-9,11H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRVQMKWJABVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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